molecular formula C26H28N2OS B406754 2-(ethylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one CAS No. 332024-75-6

2-(ethylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one

Cat. No.: B406754
CAS No.: 332024-75-6
M. Wt: 416.6g/mol
InChI Key: AZWIIQRAMHCOIU-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one is a complex organic compound with a unique spiro structure

Properties

CAS No.

332024-75-6

Molecular Formula

C26H28N2OS

Molecular Weight

416.6g/mol

IUPAC Name

2-ethylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C26H28N2OS/c1-2-30-25-27-23-21-13-7-6-12-20(21)18-26(15-8-9-16-26)22(23)24(29)28(25)17-14-19-10-4-3-5-11-19/h3-7,10-13H,2,8-9,14-18H2,1H3

InChI Key

AZWIIQRAMHCOIU-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 4’-amino-1’H-spiro-4(6H)-one (2-thioxobenzo[h]quinazoline) with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

2-ethylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Similar spiro structure but with a benzyl group instead of a phenylethyl group.

    2-(ethylsulfanyl)-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of 2-ethylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one lies in its specific spiro-fused structure and the presence of both ethylsulfanyl and phenylethyl groups

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